

# Reactivity profile of 4-Methoxy-3-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)aniline
Cat. No.:	B1361164

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An In-Depth Technical Guide to the Reactivity Profile of **4-Methoxy-3-(trifluoromethyl)aniline**

## Introduction: Unveiling a Key Synthetic Building Block

**4-Methoxy-3-(trifluoromethyl)aniline**, a substituted aniline carrying both a strongly electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents a fascinating case study in chemical reactivity. This unique electronic arrangement makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules.<sup>[1]</sup> Its applications span the development of advanced agrochemicals, such as pesticides, and the synthesis of active pharmaceutical ingredients (APIs) with potential antitumor and antiviral properties.<sup>[1][2][3]</sup> This guide provides an in-depth exploration of its synthesis, electronic properties, and characteristic reactions, offering field-proven insights for researchers and drug development professionals.

## Physicochemical and Structural Characteristics

**4-Methoxy-3-(trifluoromethyl)aniline** is typically a pale pink powder or crystalline solid at room temperature.<sup>[1]</sup> The molecule's structure has been characterized by X-ray crystallography, revealing an orthorhombic crystal system.<sup>[2][3]</sup> The interplay of its functional groups leads to intermolecular hydrogen bonding (N—H⋯F, N—H⋯N, and C—H⋯F), which stabilizes its crystal structure.<sup>[2][3]</sup>

Property	Value	Reference
CAS Number	393-15-7	<a href="#">[1]</a>
Chemical Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> NO	<a href="#">[1]</a>
Molecular Weight	191.15 g/mol	<a href="#">[1]</a>
Appearance	Pale pink powder/crystals	<a href="#">[1]</a>
Melting Point	58 °C – 60 °C	<a href="#">[1]</a>
Synonyms	3-(Trifluoromethyl)-p-anisidine, 4-Amino-2- (trifluoromethyl)anisole, 5- Amino-2- methoxybenzotrifluoride	<a href="#">[1]</a>

## The Electronic Tug-of-War: Understanding Reactivity

The reactivity of the aromatic ring in **4-Methoxy-3-(trifluoromethyl)aniline** is governed by a delicate balance between the electronic effects of its three substituents: the amino (-NH<sub>2</sub>), methoxy (-OCH<sub>3</sub>), and trifluoromethyl (-CF<sub>3</sub>) groups.

- Amino Group (-NH<sub>2</sub>): A powerful activating group that donates electron density to the ring through resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions.[\[4\]](#)
- Methoxy Group (-OCH<sub>3</sub>): Also an activating, ortho, para-directing group due to its +M effect, though less potent than the amino group.
- Trifluoromethyl Group (-CF<sub>3</sub>): A very strong deactivating group that withdraws electron density from the ring purely through a negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.

The combined influence of these groups makes the positions ortho to the strongly activating amino group (positions 2 and 6) the most electron-rich and therefore the most susceptible to

electrophilic attack. The methoxy group at position 4 further enhances the nucleophilicity of the ring, while the trifluoromethyl group at position 3 significantly reduces the electron density at the adjacent carbons.

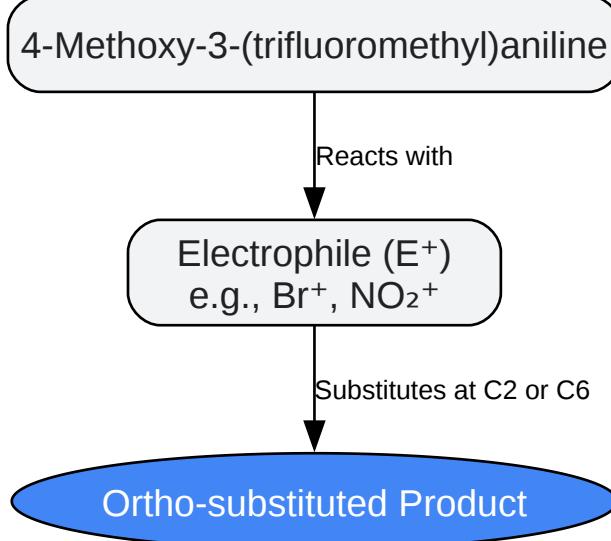
Caption: Dominant electronic effects influencing reactivity.

## Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

Two primary synthetic routes are commonly employed to produce this key intermediate. The choice of method often depends on the availability of starting materials and desired scale.

### Method 1: Reduction of a Nitroarene Precursor

This is a classic and high-yielding approach involving the catalytic hydrogenation of 2-methoxy-5-nitrobenzotrifluoride. The nitro group is selectively reduced to the primary amine without affecting the other functional groups.



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